Benzoic Acid-18O2

Übersicht

Beschreibung

Benzoic Acid-18O2 is a derivative of benzoic acid, an aromatic carboxylic acid that is significant in various fields including pharmaceuticals, food, and material industries. It is a structurally important motif in drug molecules and natural products.

Synthesis Analysis

- Benzoic acid derivatives, including Benzoic Acid-18O2, can be synthesized via Pd(II)-catalyzed meta-C–H functionalizations, offering tools for organic synthesis using molecular oxygen as the terminal oxidant (Li et al., 2016).

- Another pathway involves the Solar Thermal Electrochemical Process (STEP), where the synthesis of benzoic acid is driven by solar energy, demonstrating an efficient method for producing benzoic acid derivatives (Zhu et al., 2014).

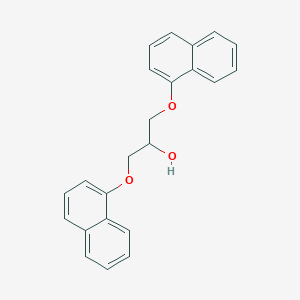

Molecular Structure Analysis

- The molecular structure of benzoic acid has been determined using gas-phase electron diffraction and theoretical calculations, indicating a coplanar arrangement of the carboxyl group with the phenyl ring (Aarset et al., 2006).

Chemical Reactions and Properties

- Benzoic acid and its derivatives undergo various chemical reactions, such as ortho-hydroxylation to form salicylic acid, indicating the versatility of benzoic acid in chemical transformations (Taktak et al., 2005).

Physical Properties Analysis

- The crystalline structure of benzoic acid at room temperature and at low temperatures (down to 5 K) has been extensively studied, revealing the presence of centrosymmetric dimers linked by hydrogen bonds (Feld et al., 1981).

Chemical Properties Analysis

- Benzoic acid's reactivity with radicals such as OH, NO3, and SO4− in the atmosphere has been explored, highlighting its importance in environmental chemistry and its potential role in atmospheric aerosol particles (Zhang et al., 2019).

- Additionally, benzoic acid's thermodynamic behavior in mixtures with water and organic solvents is crucial for understanding its stability and solubility, which are essential for its applications in pharmaceutical research (Reschke et al., 2016).

Wissenschaftliche Forschungsanwendungen

Adsorption on Metal Oxide Surfaces : Benzoic acid adsorbs on metal oxide surfaces to form metal benzoates, which involves bond formation between oxygen-deficient metal sites and the carboxylic acid oxygen. This study was particularly focused on titanium and aluminum surfaces (Hagaman et al., 2012).

Preservatives and Flavoring Agents : Widely used in food, cosmetic, hygiene, and pharmaceutical products as preservatives and flavoring agents. The widespread use implicates high human exposure and potential public health concerns (del Olmo et al., 2017).

Agricultural Productivity : At a specific concentration, benzoic acid can increase growth, yield, and oil quality in soybean plants, demonstrating a more pronounced effect than salicylic acid (Sadak et al., 2013).

Organic Synthesis : A general protocol for meta-C-H olefination of benzoic acid derivatives is presented, providing useful tools for step-economical organic synthesis (Li et al., 2016).

Pharmaceutical Mixtures : The study of pure-component parameters for benzoic acid aids in process design and solubility screening, particularly in pharmaceutical mixtures (Reschke et al., 2016).

Enzyme Catalysis : In tobacco leaves, benzoic acid is involved in salicylic acid biosynthesis, catalyzed by a novel soluble, high molecular weight cytochrome P450 enzyme, with its activity induced under certain conditions (León et al., 1995).

Environmental Applications : Techniques like photocatalytic degradation and electrochemical oxidation involve benzoic acid for the removal of pollutants and dissolved organic carbon in water treatment processes (Velegraki & Mantzavinos, 2008; Velegraki et al., 2010).

Eigenschaften

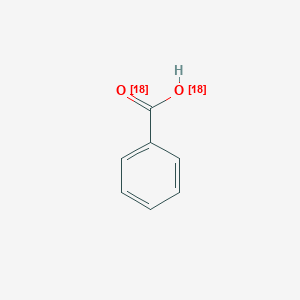

IUPAC Name |

(18O2)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i8+2,9+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMKLBDIGXBTP-UUQIGZEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=[18O])[18OH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic Acid-18O2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(E,2S,3R)-1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B32262.png)